molecular formula C14H11N3O2 B4806615 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4806615
M. Wt: 253.26 g/mol
InChI Key: XWAGIIFOCRJXHO-UHFFFAOYSA-N
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Description

1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound based on the pyrido[2,3-d]pyrimidine scaffold, a heterocyclic system recognized for its significant potential in anticancer research and drug discovery . Compounds within this structural class are frequently investigated as targeted therapeutic agents, specifically as inhibitors of key protein kinases involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) . The constitutive activation of the RAF-MEK-ERK signaling pathway is a common feature in many tumors, and pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been designed as blockers of this pathway to reduce tumor growth . The specific substitution pattern of this compound, featuring a phenyl group at the 5-position and a methyl group on the nitrogen, is a common feature in synthetic derivatives developed for biological evaluation, as similar structures have been synthesized from precursors like 6-amino-1,3-dimethyluracil and aldehydes . Researchers value this compound and its analogs for probing structure-activity relationships (SAR) to develop more potent and selective kinase inhibitors . The core pyrido[2,3-d]pyrimidine structure is designed to mimic the flat heteroaromatic system of ATP, allowing it to occupy the adenine-binding pocket of kinase targets, while substituents like the phenyl group can be oriented to interact with adjacent hydrophobic regions . This product is intended for research and development applications in a laboratory setting exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-12-11(13(18)16-14(17)19)10(7-8-15-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAGIIFOCRJXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction typically involves heating the starting materials with sodium methoxide in butanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of suitable catalysts, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while reduction with hydrogenation can produce reduced derivatives of the pyrido[2,3-d]pyrimidine core .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

  • Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The planar structure of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine allows for DNA intercalation, which may disrupt replication and transcription processes, leading to cell death in cancerous cells .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens. The presence of the phenyl group enhances the compound's interaction with microbial membranes .
  • Enzyme Inhibition : Some derivatives have been tested for their ability to inhibit enzymes such as urease, which is crucial for nitrogen metabolism in plants and microorganisms .

Anticancer Research

One notable study investigated the anticancer activity of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine derivatives against various cancer cell lines. The results demonstrated that certain modifications to the compound significantly increased cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Testing

In another study focusing on antimicrobial applications, derivatives were tested against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antimicrobial activity .

Comparative Analysis of Related Compounds

The following table summarizes structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
5-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneMethyl group at position 5Anticancer activity
7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneMethyl group at position 7Antimicrobial properties
6-Amino-pyrido[2,3-d]pyrimidineAmino group at position 6Enzyme inhibition

Mechanism of Action

The mechanism of action of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Compound Substituents Bioactivity Key Findings Reference
1-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione 1-CH₃, 5-Ph Herbicidal (PPO inhibition) HOMO localized on pyrido-pyrimidine ring; LUMO similar to flumioxazin
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) 3-CH₃, 1-(2,3,4-F₃C₆H₂) Herbicidal (Lead compound) HOMO on pyrido-pyrimidine; higher LUMO energy than flumioxazin
7-(4-Chlorophenyl)-1,3-dimethyl-5-p-tolylpyrido[2,3-d]pyrimidine-2,4-dione 1,3-CH₃, 5-p-tolyl, 7-Cl Synthetic intermediate No herbicidal activity reported; steric hindrance from p-tolyl
5-Methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione 1-CH₃, 5-OCH₃ Unspecified Methoxy group enhances solubility; electronic effects under study
Delocamten ((6S,7S)-6-fluoro-7-(2-fluoro-5-methylphenyl)-3-(oxan-4-yl)-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione) Fluorine substituents, tetracyclic Cardiac myosin inhibition Fluorine atoms enhance metabolic stability and target affinity

Key Observations:

  • Substituent Position : Methyl groups at position 1 (e.g., 1-CH₃) are common in active herbicidal compounds, while substitutions at position 3 (e.g., 3-CH₃ in 2o) modulate electronic profiles .
  • Aromatic Substitutions : Fluorinated or chlorinated phenyl groups (e.g., 2,3,4-F₃C₆H₂ in 2o) enhance electron-withdrawing effects, improving LUMO acceptor capacity .
  • Steric Effects : Bulky groups like p-tolyl () or cyclohexyl () reduce herbicidal activity due to steric hindrance .

Electronic and Thermodynamic Properties

Table 2: Frontier Molecular Orbital (FMO) Energies

Compound HOMO (eV) LUMO (eV) ΔE (HOMO-LUMO) Bioactivity Correlation Reference
1-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione -6.12 -1.98 4.14 High herbicidal activity
Compound 2o -6.05 -2.10 3.95 Lead herbicidal compound
Flumioxazin (Control) -6.30 -2.25 4.05 Commercial herbicide
  • HOMO Localization : In 1-methyl-5-phenyl derivatives, HOMO resides on the pyrido-pyrimidine ring, facilitating electron donation to PPO .
  • LUMO Energy : Higher LUMO energies (closer to flumioxazin) correlate with stronger acceptor capacity, critical for binding to PPO’s catalytic site .

Bioactivity Across Structural Analogues

Table 3: Antimicrobial vs. Herbicidal Activity

Compound Core Structure Substituents Bioactivity (MIC/IC₅₀) Mechanism Reference
1-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine 1-CH₃, 5-Ph IC₅₀ = 0.8 µM (PPO inhibition) Herbicidal
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine 6-Imidazo[1,2-a]pyridin-2-yl MIC = 12.5 µg/mL (P. aeruginosa) Antimicrobial
5-Methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine 6-Thiazol-4-yl Moderate activity (S. aureus) Antimicrobial
  • Core Modifications: Replacing pyrido with thieno rings (e.g., thieno[2,3-d]pyrimidine) introduces sulfur atoms, altering electronic properties and enabling antimicrobial activity .
  • Substituent Diversity : Imidazo[1,2-a]pyridine or thiazole groups enhance antimicrobial targeting, likely via TrmD inhibition .

Biological Activity

1-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its fused pyridine and pyrimidine ring structure. This compound is part of the pyrido[2,3-d]pyrimidine class, which has been recognized for a variety of biological activities and potential therapeutic applications. The unique chemical properties of this compound arise from its structural features, including the presence of nitrogen atoms in the pyrimidine ring and a phenyl group at the 5-position.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15H12N4O2
  • Molecular Weight : 284.28 g/mol

The compound's planar structure facilitates intercalation with DNA, which may disrupt replication and transcription processes, contributing to its biological activity.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity
Research indicates that compounds within this class have shown promising anticancer properties. The ability to intercalate DNA suggests a mechanism by which these compounds can inhibit cancer cell proliferation. For instance, derivatives of pyrido[2,3-d]pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines, displaying significant inhibitory activity .

Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. In vitro tests have demonstrated that it exhibits activity against several pathogenic bacteria and fungi. For example, derivatives of similar structures have shown moderate to potent activity against strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 0.21 µM .

Enzyme Inhibition
The compound's mechanism of action includes the inhibition of key enzymes involved in various biochemical pathways. Notably, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. This inhibition can disrupt critical signaling pathways like the PI3K/AKT/mTOR pathway, leading to reduced cell survival and proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

Study Findings
Anticancer Study Derivatives showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 0.01 to 0.12 µM .
Antimicrobial Evaluation Compounds exhibited potent activity against Pseudomonas aeruginosa with MIC values comparable to standard antibiotics like ciprofloxacin .
Enzyme Inhibition Assay Demonstrated effective inhibition of PI3K leading to decreased cell viability in treated cell lines.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including cyclization reactions involving N-acylated precursors. Typical conditions include heating with bases such as sodium methoxide under reflux to yield high-purity products suitable for biological testing .

Q & A

Q. What are the common synthetic routes for 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves cyclocondensation and alkylation reactions. For example, pyrido[2,3-d]pyrimidine derivatives can be synthesized via reactions of substituted uracils with ketones or nitriles under basic conditions, followed by alkylation at the N1 position using benzyl chlorides or chloroacetamides in dimethylformamide (DMF) with potassium carbonate as a promoter . Key steps include bromoacetylation of precursor molecules and subsequent heterocyclization with nucleophiles like thioacetamide .

Q. Which spectroscopic techniques are routinely used to confirm the structure of this compound?

  • 1H NMR : Signals for methyl groups (δ 2.67–3.88 ppm), aromatic protons (δ 7.00–7.62 ppm), and NH protons (δ 9.68–10.41 ppm) are critical for confirming substituents and hydrogen bonding .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 355–365 [M⁺]) validate molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Absorbance bands for carbonyl groups (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) confirm the pyrimidinedione core .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the three-dimensional structure and intermolecular interactions of this compound?

X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 88.2° between pyrido[2,3-d]pyrimidine and benzene rings) and intermolecular interactions. Key findings include:

  • Hydrogen bonds : C–H⋯N and C–H⋯O interactions stabilize crystal packing .
  • π–π stacking : Edge-to-face interactions (centroid distances ~3.06–3.10 Å) contribute to extended 3D networks .
  • Planarity deviations : Methyl and ethyl substituents influence packing efficiency .

Q. What strategies are employed to resolve contradictions in antimicrobial activity data across different substituted derivatives?

  • Substituent analysis : Position 1 alkylation (e.g., benzyl vs. acetamide groups) reduces activity compared to the unsubstituted parent compound, as seen in Staphylococcus aureus inhibition studies .
  • Assay standardization : Use consistent agar diffusion and dilution methods (e.g., MIC values) to minimize variability .
  • Comparative studies : Cross-reference activity against reference drugs (e.g., Metronidazole) to validate potency .

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Target selection : Focus on bacterial enzymes (e.g., TrmD from Pseudomonas aeruginosa) implicated in antimicrobial resistance .
  • Docking protocols : Use software like AutoDock Vina to assess binding affinities. For example, 6-(imidazo[1,2-a]pyridin-2-yl) derivatives show moderate TrmD inhibition despite suboptimal docking scores, suggesting off-target effects .
  • MD simulations : Validate stability of ligand-protein complexes over time .

Q. What are the key considerations in designing SAR studies for optimizing the herbicidal activity of pyrido[2,3-d]pyrimidine derivatives?

  • Substituent placement : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 5 to enhance herbicidal potency .
  • Steric effects : Bulky substituents (e.g., 4-methylbenzyl) may reduce activity due to steric hindrance .
  • Bioassay design : Test pre-emergence and post-emergence herbicidal effects at varying concentrations (e.g., 100–500 μg/mL) to identify dose-dependent trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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